2,3-Difluorobenzylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

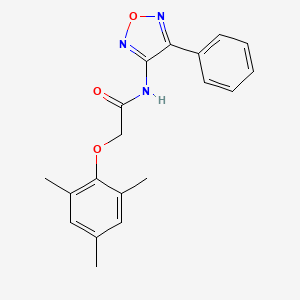

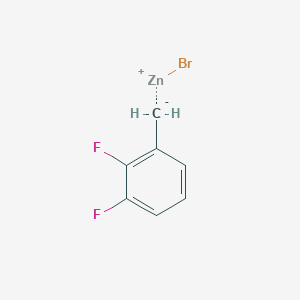

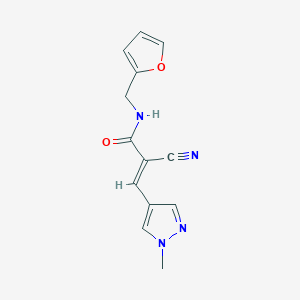

2,3-Difluorobenzylzinc bromide is a chemical compound with the molecular formula C7H5BrF2Zn . It is typically in liquid form .

Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This benzyl group is then attached to a zinc bromide group .Physical And Chemical Properties Analysis

2,3-Difluorobenzylzinc bromide is a liquid at room temperature . It has a molecular weight of 272.41 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

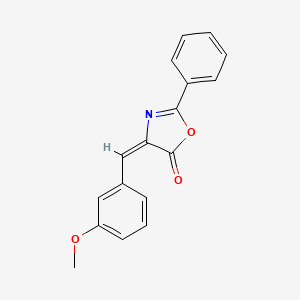

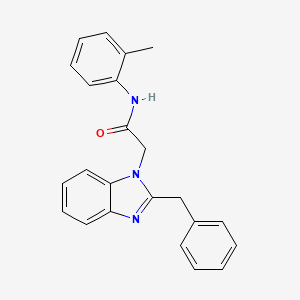

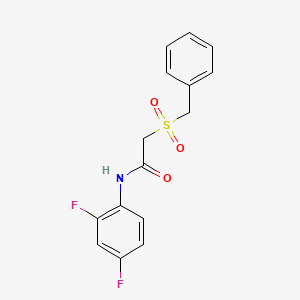

2,3-Difluorobenzylzinc bromide is utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For example, it has been employed in the preparation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, demonstrating significant anticancer activity. This compound was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide, indicating the versatility of 2,3-difluorobenzylzinc bromide in facilitating the synthesis of complex molecules with biological relevance (Mohideen et al., 2019).

Reactivity and Stability

The reactivity of difluorocarbene with benzyl and alkylzinc halides has been studied, revealing the formation of fluorinated organozinc species. This research underscores the potential of 2,3-difluorobenzylzinc bromide in generating α-difluorinated organozinc reagents. These reagents exhibit reasonable stability in solution and can be reacted with external electrophiles to afford compounds containing the CF2 fragment, showcasing the compound's utility in fluorine chemistry (Levin et al., 2013).

Cross-Coupling Reactions

2,3-Difluorobenzylzinc bromide is significant in cross-coupling reactions, as demonstrated by its utilization in room-temperature Negishi cross-coupling processes. This approach enables the coupling of unactivated alkyl bromides with alkylzinc reagents, facilitated by a Pd/N-heterocyclic carbene catalyst. The process highlights the effectiveness of 2,3-difluorobenzylzinc bromide in forming carbon-carbon bonds under mild conditions, which is crucial for synthesizing complex organic molecules (Hadei et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

bromozinc(1+);1,2-difluoro-3-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIOKYFZMKACR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorobenzylzinc bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)